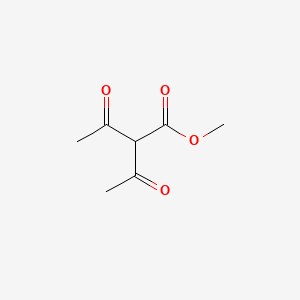

Methyl 2-acetylacetoacetate

描述

Significance in Modern Synthetic Chemistry

The importance of methyl 2-acetylacetoacetate in contemporary synthetic chemistry stems from its ability to participate in a diverse range of chemical reactions, often with high efficiency and selectivity. orgsyn.orgresearchgate.net Its utility is rooted in its identity as an "active methylene (B1212753) compound," where the methylene protons are particularly acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. shivajicollege.ac.in This acidity facilitates the formation of a stable enolate ion, a powerful nucleophile that is central to many synthetic strategies.

A key area where this compound demonstrates its significance is in multicomponent reactions (MCRs). MCRs are highly valued in green and sustainable chemistry because they allow for the construction of complex products in a single step from three or more reactants, maximizing atom economy and minimizing waste. researchgate.net The compound serves as a versatile component in such reactions to create highly functionalized heterocyclic molecules. researchgate.net For instance, it is used in four-component reactions to synthesize dihydropyrano[2,3-c]pyrazoles, which are of interest in medicinal chemistry. researchgate.net

Furthermore, the dianion of methyl acetoacetate (B1235776), a related compound, is known to react with aldehydes and ketones to produce δ-hydroxy-β-keto esters. researchgate.net These products are valuable intermediates that can be dehydrated and used in annulation reactions to form cyclic structures. researchgate.net The principles of this reactivity are applicable to this compound, highlighting its potential in constructing cyclic and polycyclic systems. The compound is also instrumental in the stereocontrolled synthesis of alkenes, which are fundamental components of many larger molecules. orgsyn.org

| Reaction Type | Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, Hydrazine (B178648) Hydrate (B1144303) | Dihydropyrano[2,3-c]pyrazoles | Efficient, atom-economical synthesis of complex heterocycles. researchgate.net |

| Cycloaddition Reactions | Isocyanides | Iminolactones, Pyrrole (B145914) derivatives | One-pot synthesis of novel lactam derivatives under neutral conditions. arkat-usa.orgresearchgate.net |

| Alkylation/Annulation | Ketones, Aldehydes | δ-hydroxy-β-keto esters, Cyclic β-keto esters | Formation of cyclic and polycyclic frameworks. researchgate.net |

| Cross-Coupling Reactions | Grignard Reagents (via enol triflate) | (Z)-β-methylcinnamates | Stereoselective synthesis of valuable unsaturated esters. orgsyn.org |

Role as a Key Intermediate for Complex Molecular Architectures

This compound serves as a pivotal intermediate in the assembly of complex molecular architectures, particularly heterocyclic compounds. beilstein-journals.orgopenmedicinalchemistryjournal.com Heterocycles are core structures in a vast number of pharmaceuticals and natural products. The reactivity of this compound allows chemists to readily construct these valuable motifs.

One notable example is its reaction with alkyl or aryl isocyanides. arkat-usa.org This reaction proceeds via an insertion into the carbon-carbon double bond of the enol form of this compound, affording 3-hydroxy-2H-iminolactone derivatives in high yields. arkat-usa.org These iminolactones can then be thermally converted into 3-hydroxy-2H-pyrrol-2-ones, a class of lactam derivatives. arkat-usa.org This one-pot, two-component reaction is performed under neutral conditions, making it an elegant and efficient method for generating novel heterocyclic systems. arkat-usa.orgresearchgate.net

The compound's role extends to the synthesis of even more intricate structures, such as spiro and fused bi- or tricyclic ethers. nih.gov In a process catalyzed by iron acetylacetonate, α-diazo-β-ketoesters derived from compounds like this compound can undergo intramolecular C-H alkoxylation. nih.gov This transformation provides rapid access to complex O-heterocycles, which are prevalent in pharmacologically active molecules. nih.gov The reaction's tolerance for various functional groups and its operation under mild conditions further underscore the value of this compound as a precursor to sophisticated molecular designs. nih.gov

| Starting Material | Reaction Type | Resulting Architecture | Reference |

|---|---|---|---|

| This compound and Isocyanides | Cycloaddition / Rearrangement | 3-hydroxy-2H-iminolactones and 3-hydroxy-2H-pyrrol-2-ones | arkat-usa.org |

| α-diazo-β-ketoesters (derived from similar structures) | Iron-Catalyzed Intramolecular C-H Alkoxylation | Spiro and fused bi-/tricyclic O-heterocycles | nih.gov |

| This compound, Aldehyde, Malononitrile, Hydrazine | Four-Component Reaction | Dihydropyrano[2,3-c]pyrazoles | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-acetyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4(8)6(5(2)9)7(10)11-3/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCPCQYUMVLUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196753 | |

| Record name | Methyl 2-acetylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4619-66-3 | |

| Record name | Methyl 2-acetyl-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4619-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-acetylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-acetylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-acetylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-ACETYLACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULU5MKD9FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl 2 Acetylacetoacetate and Its Derivatives

Established Synthetic Pathways

The traditional synthesis of β-keto esters and their derivatives relies on well-understood, foundational reactions that have been refined over decades. These methods are characterized by their reliability and are fundamental to the construction of key organic intermediates.

Acetylation of Methyl Acetoacetate (B1235776)

The synthesis of methyl 2-acetylacetoacetate can be achieved through the direct C-acylation of methyl acetoacetate. This process leverages the acidity of the α-protons located on the methylene (B1212753) group (–CH₂) situated between the two carbonyl groups of methyl acetoacetate. The presence of two electron-withdrawing carbonyl groups makes these protons susceptible to removal by a strong base, forming a resonance-stabilized enolate.

The general mechanism involves two key steps:

Deprotonation: A suitable base is used to abstract an α-proton from methyl acetoacetate, generating a nucleophilic enolate ion. To achieve C-acylation, it is often necessary to form a dianion by using a very strong base like n-butyllithium, which removes protons from both the active methylene group and the terminal methyl group. cdnsciencepub.com

Nucleophilic Acylation: The resulting enolate (or dianion) acts as a nucleophile and attacks an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This is a nucleophilic acyl substitution reaction where the enolate adds to the carbonyl carbon of the acetylating agent, followed by the departure of a leaving group (e.g., chloride).

A common laboratory method involves the use of magnesium chloride and a tertiary amine base like triethylamine. In this procedure, MgCl₂ acts as a Lewis acid to form a magnesium chelate with the methyl acetoacetate, enhancing the acidity of the methylene protons and facilitating clean acylation upon the addition of acetyl chloride.

Table 1: Reagents for Acetylation of Methyl Acetoacetate

| Role | Reagent Example | Purpose |

|---|---|---|

| Starting Material | Methyl Acetoacetate | Provides the carbon backbone and active methylene group. |

| Base | n-Butyllithium / Triethylamine | Deprotonates the active methylene group to form an enolate. |

| Acetylating Agent | Acetyl Chloride / Acetic Anhydride | Provides the acetyl group for C-acylation. |

| Lewis Acid (optional) | Magnesium Chloride | Facilitates enolate formation and directs acylation. |

Claisen Condensation as a Foundational Approach for β-Keto Esters

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds and is the classical method for synthesizing β-keto esters. The reaction involves the condensation of two ester molecules in the presence of a strong base, typically a sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification.

The mechanism proceeds through the following steps:

Enolate Formation: An alkoxide base removes an acidic α-proton from an ester molecule to form an ester enolate. This step is a reversible equilibrium.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to yield a β-keto ester.

Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the methylene group between the two carbonyls. The alkoxide base rapidly and irreversibly deprotonates this position. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

Protonation: An acidic workup in the final step neutralizes the base and protonates the enolate to yield the final β-keto ester product.

For the synthesis of methyl acetoacetate itself, the Claisen condensation of methyl acetate (B1210297) would be the foundational approach.

Table 2: Key Features of the Claisen Condensation

| Feature | Description |

|---|---|

| Reactants | Two ester molecules (at least one must have α-hydrogens). |

| Base | Stoichiometric amount of a strong, non-nucleophilic base (e.g., Sodium Ethoxide). |

| Product | β-Keto Ester. |

| Driving Force | Irreversible deprotonation of the product β-keto ester. |

| Workup | Acidic workup to protonate the final enolate. |

Contemporary Synthetic Strategies for β-Keto Ester Derivatives

Modern synthetic chemistry often focuses on efficiency, atom economy, and the rapid generation of molecular complexity. Isocyanide-based multicomponent reactions (IMCRs) have emerged as powerful tools for synthesizing complex molecules, including derivatives of β-keto esters, in a single step. acs.org

Synthesis via Isocyanide-Based Reactions

Isocyanides are unique functional groups that can undergo diverse bond-forming processes, making them exceptionally versatile in multicomponent reactions. acs.org These reactions allow for the construction of complex heterocyclic scaffolds from simple starting materials in a one-pot procedure.

Lactams (cyclic amides) are important structural motifs in many biologically active compounds. Isocyanide-based multicomponent reactions, particularly the Ugi reaction, provide an efficient route to highly substituted lactams. thieme-connect.commdpi.com The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

To synthesize lactam derivatives, a bifunctional starting material is used where one of the components contains a functional group that can participate in a subsequent intramolecular cyclization. For example, a β- or γ-amino acid can be used as the acid component. The initial Ugi reaction proceeds to form a linear peptide-like intermediate, which then undergoes an intramolecular nucleophilic substitution or condensation to form the lactam ring. thieme-connect.com

A typical sequence for γ-lactam synthesis is:

Ugi Reaction: An aldehyde, an amine, a γ-aminocarboxylic acid, and an isocyanide react to form a linear adduct.

Intramolecular Cyclization: Under basic conditions (e.g., using potassium tert-butoxide), the adduct cyclizes to form the substituted γ-lactam. thieme-connect.com

Pyrrole (B145914) and its derivatives are fundamental N-heterocycles found in numerous natural products and pharmaceuticals. rsc.org Research has shown that this compound can react directly with isocyanides to produce highly functionalized pyrrole derivatives. researchgate.net

In one reported pathway, this compound, which exists in its enol form, reacts with various alkyl or aryl isocyanides. The isocyanide inserts into the carbon-carbon double bond of the enol, which acts as an electron-deficient diene system. This reaction proceeds through a zwitterionic intermediate to afford 3-hydroxy-2H-iminolactone derivatives in high yields. Upon gentle heating in a solvent like toluene, these iminolactones undergo rearrangement to yield stable 3-hydroxy-2H-pyrrol-2-one derivatives. researchgate.net

Table 3: Synthesis of Pyrrolone Derivatives from this compound researchgate.net

| Isocyanide Reactant (R-NC) | Iminolactone Yield (%) | Pyrrolone Yield (%) |

|---|---|---|

| tert-Butyl Isocyanide | 85 | 90 |

| Cyclohexyl Isocyanide | 80 | 87 |

| Ethyl Isocyanoacetate | 87 | 92 |

| Benzyl Isocyanide | 75 | 85 |

Another powerful method for pyrrole synthesis is the Van Leusen reaction, which involves the base-mediated [3+2] cycloaddition of an electron-deficient alkene with tosylmethyl isocyanide (TosMIC). nih.gov This reaction provides a versatile route to various substituted pyrroles.

Cyclocondensation Approaches

Cyclocondensation reactions are powerful tools for the construction of cyclic molecules from acyclic precursors. In the context of functionalized aromatic systems, these methods offer direct pathways to complex structures that might otherwise require lengthy synthetic sequences.

Regioselective [3+3] Cyclization for Functionalized Benzene (B151609) Derivatives

The construction of a benzene ring can be achieved through various cyclization strategies, with [3+3] benzannulation representing a convergent approach where two three-carbon synthons are combined. This method is particularly useful for creating highly substituted aromatic rings with a high degree of regiochemical control.

One notable example of this strategy is the base-mediated, aerobic oxidative [3+3] benzannulation of α,β-unsaturated aldehydes and ketones. In this reaction, a three-carbon α,β-unsaturated carbonyl compound reacts with a three-carbon nucleophilic partner, such as 4-sulfonylcrotonates or 1,3-bisphenylsulfonylpropene, to form a six-membered ring. acs.orgacs.org The reaction proceeds under mild, metal-free conditions, utilizing atmospheric oxygen as the terminal oxidant to drive the final aromatization step. acs.orgacs.org This process is completely regioselective, affording highly functionalized 3-(arylsulfonyl)benzoic acid esters in high yields. acs.orgacs.org The reaction can even be performed as a one-pot, three-component operation, enhancing its efficiency. acs.org

Transesterification Methodologies for β-Keto Esters

Transesterification is a fundamental and widely used reaction for converting one ester into another by reaction with an alcohol. organic-chemistry.org For β-keto esters, this transformation is particularly important for modifying the ester group to tune the compound's physical properties or to prepare specific derivatives for further synthesis. organic-chemistry.org The reaction is typically catalyzed to overcome its slow kinetics. rsc.org

Lipase-Catalyzed Transesterification for Optically Active β-Keto Esters

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of asymmetric catalytic methods. Biocatalysis, using enzymes such as lipases, has emerged as a powerful and sustainable approach for producing optically active molecules. Lipases are hydrolase enzymes that can function in non-aqueous environments, where they can effectively catalyze esterification and transesterification reactions instead of hydrolysis. nih.gov

The key advantage of lipase (B570770) catalysis is the inherent chirality of the enzyme's active site, which allows for the differentiation between enantiomers of a racemic substrate. This enantioselectivity enables the kinetic resolution of racemic alcohols or β-keto esters, leading to the production of optically active β-keto esters. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism. nih.gov The selectivity of a particular lipase (e.g., chemoselectivity, regioselectivity, and enantioselectivity) is a unique characteristic of its protein structure. nih.gov Candida antarctica Lipase B (CALB), often immobilized and known commercially as Novozym® 435, is a widely used lipase due to its high activity and broad substrate compatibility. nih.gov

4-Dimethylaminopyridine (DMAP)-Catalyzed Ester Exchange

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide array of reactions, most notably for acylation and esterification processes. organic-chemistry.org It is significantly more active than pyridine (B92270) for these transformations. In the context of transesterification, DMAP serves as an excellent catalyst for the ester exchange of β-keto esters with various alcohols. The synthesis of β-ketoesters can be achieved by reacting fatty acids with Meldrum's acid using a combination of N,N'-dicyclohexylcarbodiimide (DCC) and DMAP. acs.org

The catalytic cycle of DMAP in esterification with an acid anhydride involves the initial reaction between DMAP and the anhydride to form a highly reactive acetylpyridinium ion intermediate. acs.org This activated species is then readily attacked by an alcohol nucleophile. A base, which can be the acetate counterion or an auxiliary base like triethylamine, facilitates the deprotonation of the alcohol. acs.org Finally, the acetyl group is transferred to the alcohol, forming the new ester and regenerating the DMAP catalyst. acs.org This catalytic approach is effective even under solvent-free conditions and with very low catalyst loadings (0.05–2 mol%), making it a practical and environmentally favorable method suitable for large-scale applications. nih.gov

Table 1: DMAP-Catalyzed Acylation of Various Alcohols This table presents a selection of alcohols that undergo efficient acylation in the presence of DMAP catalyst under solvent-free conditions, demonstrating the broad applicability of this methodology.

| Alcohol Substrate | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 1-Octanol | 1 | 96 |

| Cyclohexanol | 1 | 99 |

| 1-Adamantanol | 2 | 97 |

| L-Menthol | 1 | 98 |

| 2-Phenylethanol | 1 | 99 |

| Benzyl alcohol | 1 | 99 |

Data sourced from research on DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. nih.gov

Green Chemistry Approaches in β-Keto Ester Synthesis and Derivatization

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This philosophy is increasingly being integrated into the synthesis of β-keto esters and their derivatives, focusing on improving sustainability and environmental impact.

Principles of Sustainable Synthesis in β-Keto Ester Chemistry

The principles of green chemistry are broadly applicable to the synthesis of β-keto esters. A central concept is atom economy , which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. rsc.orgbohrium.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.org For instance, the Claisen rearrangement, which can produce β-keto esters, is a reaction with high atom economy. rsc.org

Another key principle is the use of catalysis over stoichiometric reagents. Catalytic processes reduce waste because the catalyst is used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. bohrium.com The lipase- and DMAP-catalyzed transesterifications discussed previously are prime examples of this principle in action.

The use of renewable feedstocks is also a cornerstone of sustainable synthesis. acs.org Research into synthesizing β-keto esters from renewable resources, such as fatty acids derived from vegetable oils, represents a significant step towards reducing reliance on petrochemical starting materials. acs.org Furthermore, designing safer and milder reaction conditions helps to minimize energy consumption and reduce the risks associated with hazardous chemicals. nih.gov This includes developing procedures that operate at ambient temperature and pressure and use less toxic solvents. The development of environmentally friendly procedures for preparing β-ketonitriles (related to β-keto esters) from esters and lactones using safer reagents and milder conditions exemplifies this principle. nih.gov

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comjk-sci.com The goal is to maximize this incorporation, thereby minimizing the generation of waste. jocpr.comjk-sci.com Traditional syntheses of β-keto esters, such as the Claisen condensation, are being re-evaluated through this lens to enhance their environmental profile. jocpr.com

The Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, is a classic method for producing β-keto esters. libretexts.orgwikipedia.org While effective, this reaction can generate significant waste, particularly from solvents and the neutralization of the base. acs.org Strategies to improve the atom economy and reduce waste in these protocols focus on several key areas:

Solvent-Free Reactions: A primary source of waste in chemical synthesis is the use of organic solvents. acs.org Developing solvent-free reaction conditions is a major step towards waste minimization. For instance, a solvent-free Claisen condensation has been demonstrated where heating potassium tert-butoxide and ethyl phenylacetate (B1230308) directly produces the corresponding β-keto ester in high yield. acs.org This approach drastically reduces the quantity of solvent waste compared to traditional methods. acs.org

Minimizing Side Products: In reactions like the Claisen-Schmidt condensation, which can be used to produce precursors for more complex molecules, the formation of side-products diminishes the yield and atom economy. rsc.org Industrial strategies often involve using a large excess of one reactant to suppress side reactions, which is inherently wasteful. rsc.org Innovative approaches, such as using stirring-induced emulsions to control the reaction interface, can achieve high selectivity for the desired product without requiring excess reagents, thus improving material efficiency. rsc.org

By focusing on these principles, the synthesis of this compound and related β-keto esters can be made significantly more sustainable, aligning with the broader goals of green chemistry to reduce the environmental impact of chemical manufacturing. jocpr.com

Development of Catalyst-Free Methodologies

A significant advancement in green chemistry is the development of synthetic protocols that operate efficiently without the need for a catalyst. These catalyst-free reactions simplify synthesis and purification procedures, reduce costs, and eliminate the potential toxicity and environmental hazards associated with many catalysts, particularly those based on heavy metals.

For derivatives of this compound, several catalyst-free approaches have been developed:

Catalyst-Free Transesterification: The transesterification of β-ketoesters is a vital method for creating a diverse range of derivatives. researchgate.net Research has shown that this transformation can be achieved under catalyst-free conditions. For example, the in situ generation of non-commercial β-ketoesters via transesterification of a tert-butyl-β-ketoester with an alcohol can proceed effectively in an aqueous medium at elevated temperatures without any catalyst. researchgate.net

Reactions with Meldrum's Acid Equivalents: The reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a stable synthetic equivalent of acetylketene, with alcohols or amines is a powerful method for producing β-keto esters and β-ketoamides. organic-chemistry.orgallresearchjournal.com A modified procedure using sodium acetate in refluxing tetrahydrofuran (B95107) allows for a much milder reaction that avoids side products and achieves nearly quantitative yields. organic-chemistry.orgallresearchjournal.com While sodium acetate is used, it acts as a promoter under mild conditions rather than a traditional catalyst in a harsh environment. organic-chemistry.org

Ultrasound-Assisted Catalyst-Free Synthesis: As will be discussed further in section 2.3.4.2, alternative energy sources can facilitate reactions without catalysts. Sonication has been employed for the selective monoamination of β-dicarbonyl compounds using aqueous ammonium (B1175870) hydroxide (B78521) as the nitrogen source. eurekaselect.comresearchgate.net This simple, one-pot process proceeds at room temperature to give β-amino-α,β-unsaturated esters in quantitative yields, representing a truly green process with high atom economy and no catalyst waste. eurekaselect.comresearchgate.net

Utilization of Alternative Energy Sources and Reaction Conditions

The use of alternative energy sources to drive chemical reactions is a cornerstone of modern green chemistry. Technologies such as microwave irradiation, ultrasonication, and mechanical grinding offer distinct advantages over conventional heating, including dramatically reduced reaction times, increased yields, and access to novel reaction pathways. niscpr.res.in

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct "in-core" heating leads to rapid temperature increases and can significantly accelerate reaction rates compared to conventional heating methods. niscpr.res.in

In the synthesis of β-keto esters, microwave irradiation has proven to be a highly effective technique. niscpr.res.inresearchgate.net

Synthesis from Meldrum's Acid: The reaction of acyl Meldrum's acid derivatives with alcohols under microwave irradiation provides the desired β-keto esters. This method is noted for being rapid, safe, and environmentally friendly, often leading to higher yields and purity compared to conventional heating. niscpr.res.in

Solvent-Free Transesterification: Microwave technology has been successfully applied to the solvent-free transesterification of β-keto esters. This technique has been shown to be very useful, providing the corresponding esters in yields that are at least equivalent to or better than those reported in the literature under exceptionally mild conditions. researchgate.net

Multicomponent Reactions: β-ketoesters like methyl acetoacetate are key components in multicomponent reactions, such as the Biginelli reaction, to produce complex heterocyclic molecules. mdpi.comatamanchemicals.com Microwave heating has been shown to drastically reduce reaction times for these processes, in some cases from hours to minutes, while maintaining high product yields. mdpi.com

| Reaction Type | Substrates | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Alcoholysis | Acyl Meldrum's Acid, Alcohol | Microwave Irradiation (Power Level 30) | 5-6 min | High | niscpr.res.in |

| Biginelli Reaction | Aromatic Aldehyde, β-Ketoester, Urea (B33335) | Microwave Irradiation, 10 mol% Yb(OTf)3 | 1-3 min | Up to 96% | mdpi.com |

| Hantzsch Reaction | Aldehyde, Ketoester, Enamino ester | Microwave Irradiation, 120 °C | 1.5 h | 58-68% | mdpi.com |

Ultrasonication, or sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation in a liquid medium. The formation, growth, and collapse of these microscopic bubbles create localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity. nih.gov

The application of ultrasound has been beneficial in the synthesis of β-ketoester derivatives:

Reformatsky Reaction: β-ketoesters can be synthesized via the Reformatsky reaction. Reports indicate that sonic irradiation of the reactants can successfully afford the desired β-ketoester product. researchgate.net

Catalyst-Free Amination: As mentioned previously, sonication is an effective activation method for the selective monoamination of β-dicarbonyl compounds. This process works at room temperature without any solvent or catalyst, using aqueous ammonium hydroxide to produce β-amino-α,β-unsaturated esters in quantitative yields. eurekaselect.comresearchgate.net The high atom economy and use of water as the only waste product make this a highly sustainable method. eurekaselect.com

Enhanced Catalysis: While the focus is on alternative energy, it's noteworthy that ultrasound can also enhance catalyzed reactions. In the synthesis of thioesters from α-keto acids, ultrasonic irradiation was found to have a positive effect attributed to high mass transfer efficiency and induced radical formation, reducing reaction times to just 20 minutes. nih.gov

| Reaction Type | Substrates | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Monoamination | β-dicarbonyl compound, Aqueous NH4OH | Ultrasound, Room Temperature, Catalyst-Free | Short | Quantitative | eurekaselect.comresearchgate.net |

| Decarboxylative Coupling | α-keto acid, Disulfide | Ultrasound, Ag-catalyst | 20 min | Moderate to Very Good | nih.gov |

Mechanochemistry, particularly through ball milling, is an emerging sustainable technique in organic synthesis. rsc.orgorganic-chemistry.org This solvent-free method involves the grinding of reactants in a vessel with milling balls, where mechanical energy directly facilitates chemical transformations. rsc.org This approach minimizes or eliminates the need for solvents, reduces reaction times, and can lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry.

For β-keto esters, mechanochemical methods have been successfully applied:

Enantioselective Fluorination: A fast and highly enantioselective fluorination of β-keto esters has been developed using a planetary ball mill. rsc.org This solvent-free method achieves high yields and enantioselectivities with low catalyst loading in significantly shorter reaction times compared to solution-based methods. rsc.org

Synthesis of Heterocycles: While not a direct synthesis of the parent ester, ball milling has been used in reactions involving α-keto acids, which are structurally related. An oxidant-free and solvent-free synthesis of quinazolinones and benzothiazoles from α-keto acids has been demonstrated at room temperature using a stainless-steel-driven mechanocatalytic approach. organic-chemistry.org This highlights the potential of mechanochemistry for a broader range of reactions involving keto-acid and keto-ester functionalities.

| Reaction Type | Substrates | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Enantioselective Fluorination | β-keto ester, N-fluorobenzenesulfonimide | Planetary Ball Mill, Chiral Copper Catalyst, Solvent-Free | Short | High | rsc.org |

| Decarboxylative Cyclization | α-keto acid, 2-aminobenzamide | Ball Mill, Stainless Steel Jar/Balls, Solvent-Free | Not specified | Good | organic-chemistry.org |

Reactivity Profiles and Mechanistic Elucidation of Methyl 2 Acetylacetoacetate

Fundamental Reactivity of β-Keto Esters

The reactivity of methyl 2-acetylacetoacetate is characteristic of β-keto esters, a class of compounds defined by a ketone and an ester functional group separated by a single methylene (B1212753) unit. This arrangement leads to a unique interplay of electronic effects that dictate the compound's chemical behavior.

Active Methylene Group Chemistry

The methylene group situated between the two carbonyl groups in β-keto esters is termed an "active methylene group". This is due to the increased acidity of the protons attached to this carbon, a direct consequence of the electron-withdrawing nature of the adjacent carbonyls. libretexts.orgiupac.org

The α-hydrogens of this compound, located on the carbon between the two carbonyl groups, are significantly more acidic than protons on a typical methylene group. The pKa of the α-hydrogens in a 3-keto ester like methyl acetoacetate (B1235776) is approximately 11. researchgate.net This heightened acidity is attributed to two main factors:

Inductive Effect: The electronegative oxygen atoms of the two carbonyl groups exert an inductive electron-withdrawing effect, which polarizes the C-H bonds of the active methylene group, facilitating proton abstraction.

Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting carbanion, known as an enolate ion, is stabilized by resonance. The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups. libretexts.org This delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the parent compound. libretexts.org

The resonance stabilization of the enolate ion is the primary contributor to the enhanced acidity of the α-hydrogens. libretexts.org

Table 1: Acidity of α-Hydrogens in Selected Carbonyl Compounds

| Compound | Functional Group | Approximate pKa |

| Ethane | Alkane | ~50 |

| Acetone (B3395972) | Ketone | ~19-21 |

| Methyl Acetate (B1210297) | Ester | ~25 |

| Methyl Acetoacetate | β-Keto Ester | ~11 |

| Acetylacetone | β-Diketone | ~9 |

This table illustrates the significant increase in acidity of the α-hydrogens in β-dicarbonyl compounds compared to simple ketones and esters. researchgate.netorganic-chemistry.org

The acidic nature of the α-hydrogens allows for the ready formation of a nucleophilic enolate ion in the presence of a suitable base. fiveable.me Common bases used for this purpose include alkoxides, such as sodium ethoxide, and stronger, non-nucleophilic bases like lithium diisopropylamide (LDA). researcher.life The choice of base can influence whether the enolate formation is reversible or irreversible.

The resulting enolate ion is a versatile nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. The negative charge is delocalized across the oxygen and α-carbon atoms, allowing it to react with electrophiles at either site. However, reactions with carbon electrophiles typically occur at the α-carbon. masterorganicchemistry.com

Nucleophilic Additions and Substitutions at the α-Position

The enolate of this compound readily undergoes nucleophilic attack on a wide range of electrophiles, leading to substitution at the α-position. These reactions are fundamental to the synthetic utility of β-keto esters.

One of the most common reactions is alkylation , where the enolate reacts with an alkyl halide in an SN2 fashion to form a new carbon-carbon bond. nih.gov This reaction is highly efficient for primary and methyl halides. libretexts.org

Another important transformation is the Michael addition , a conjugate addition reaction where the enolate adds to an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. The enolate of a β-keto ester, being a soft nucleophile, preferentially attacks the β-carbon of the unsaturated system. libretexts.org

Acylation at the α-position can also be achieved by reacting the enolate with an acyl halide or an anhydride (B1165640). This leads to the formation of a β-tricarbonyl compound.

Keto-Enol Tautomerism and its Impact on Reactivity

This compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. researchgate.net Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. nih.gov

The keto form contains two carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group. researchgate.net The equilibrium between these two forms is dynamic and can be catalyzed by either acid or base. nih.gov

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence |

| Solvent | Polar solvents tend to favor the more polar keto form, while nonpolar solvents favor the enol form. |

| Temperature | The effect of temperature on the equilibrium is system-dependent. |

| Concentration | The equilibrium can be influenced by concentration due to intermolecular interactions. |

| Intramolecular Hydrogen Bonding | The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring. nih.gov |

The presence of the enol tautomer is significant as it influences the compound's reactivity. For instance, the enol form can react with electrophiles, and its hydroxyl group can undergo reactions typical of alcohols. The keto-enol equilibrium is a key aspect of the chemical behavior of β-dicarbonyl compounds. google.com

Catalytic Transformations Involving this compound

The reactivity of this compound can be harnessed and directed through the use of various catalysts, enabling a range of selective transformations. These catalytic processes are crucial for the efficient and environmentally benign synthesis of valuable chemical products.

Catalytic hydrogenation of the keto group in β-keto esters is a significant transformation that yields β-hydroxy esters, which are important chiral building blocks. The asymmetric hydrogenation of methyl acetoacetate over modified nickel catalysts has been extensively studied to produce optically active methyl 3-hydroxybutyrate. researcher.life Similarly, ruthenium-based catalysts, such as those incorporating the BINAP ligand, have shown high enantioselectivity in the hydrogenation of β-keto esters. researcher.life

Palladium-catalyzed reactions are also prominent in the chemistry of β-keto esters. For instance, palladium complexes can catalyze the allylic alkylation of the enolate of methyl acetoacetate. iupac.org Furthermore, palladium catalysts have been employed in the isomerization and rearrangement reactions of related β-keto ester derivatives.

Enzymes offer a highly selective and sustainable approach to the transformation of this compound. Lipases and esterases have been utilized to catalyze the transesterification of methyl acetoacetate with various alcohols, including glycerol, under non-aqueous conditions to avoid hydrolysis. google.com This enzymatic approach provides a green alternative to traditional chemical methods. Additionally, enzymatic reductions of the keto group in methyl acetoacetate are employed to produce chiral alcohols with high enantiomeric excess.

The enolate of this compound is a key intermediate in base-catalyzed reactions. For example, in the Michael addition, a catalytic amount of a base is used to generate the enolate, which then adds to an α,β-unsaturated carbonyl compound. libretexts.org The choice of catalyst can significantly impact the reaction kinetics and selectivity.

Transition Metal Catalysis

Transition metals are pivotal in activating and directing the reactivity of this compound, enabling transformations that are otherwise challenging. Catalysis by palladium, titanium, and gold showcases the compound's versatility as a nucleophile and a precursor in complex chemical reactions.

Palladium catalysis offers powerful methods for carbon-carbon bond formation. In the context of this compound, palladium complexes facilitate its use as a soft nucleophile in allylic functionalization and enable novel dehydrogenative couplings.

The palladium-catalyzed allylic alkylation, often known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for C-C bond formation. In this reaction, this compound serves as a soft nucleophile, attacking a π-allyl palladium intermediate.

The catalytic cycle begins with the coordination of a Pd(0) complex to the double bond of an allylic substrate (e.g., allyl acetate). This is followed by oxidative addition, where the leaving group is expelled, forming a cationic η³-π-allyl palladium(II) complex. The enolate of this compound, typically generated in situ using a mild base, then performs a nucleophilic attack on one of the terminal carbons of the π-allyl ligand. This attack generally occurs from the face opposite to the palladium metal (outer-sphere attack), leading to the formation of the alkylated product and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

The reaction is highly valued for its stereoselectivity and mild conditions. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the π-allyl ligand and the nature of the supporting ligands on the palladium catalyst.

Table 1: Representative Palladium-Catalyzed Allylic Alkylation Data is illustrative of typical reaction outcomes.

| Allyl Substrate | Nucleophile | Catalyst | Ligand | Product | Yield (%) |

| Cinnamyl Acetate | This compound | Pd₂(dba)₃ | dppe | Methyl 2-acetyl-5-phenyl-3-oxopent-4-enoate | 92 |

| Allyl Acetate | This compound | Pd(PPh₃)₄ | PPh₃ | Methyl 2-acetyl-3-oxohex-5-enoate | 95 |

Palladium catalysis can also achieve the direct C-H functionalization of this compound through cross-dehydrogenative coupling (CDC) reactions. A notable example is the β′-functionalization with electron-rich arenes such as indoles. This transformation avoids the pre-functionalization of the coupling partners, offering a more atom-economical route.

The mechanism is proposed to proceed through two distinct catalytic cycles. In the first cycle, a Pd(II) catalyst facilitates the dehydrogenation of the β-ketoester. This involves a change in the coordination of this compound from an O,O'-chelate to an α-C-bound palladium enolate. The scission of the β'-C-H bond is believed to occur via a proton-assisted electron transfer mechanism, where Pd(II) acts as an electron sink, producing a Pd(0) complex and an enone intermediate. In the second cycle, the enone is coupled with the indole, a process that can be catalyzed by either the palladium complex or the acid co-catalyst to afford the final functionalized product.

Table 2: Dehydrogenative Coupling of β-Ketoesters with Indoles Data is illustrative of typical reaction outcomes for analogous β-ketoesters.

| β-Ketoester | Indole Derivative | Catalyst | Oxidant | Product | Yield (%) |

| This compound | N-Methylindole | Pd(TFA)₂ | Benzoquinone | Methyl 2-acetyl-2-(1-methyl-1H-indol-3-yl)-3-oxobutanoate | 78 |

| This compound | Indole | Pd(OAc)₂ | O₂ | Methyl 2-acetyl-2-(1H-indol-3-yl)-3-oxobutanoate | 71 |

Titanium(IV) complexes, acting as strong Lewis acids, are effective catalysts for various organic transformations involving carbonyl compounds. Their high oxophilicity allows for the activation of the carbonyl groups in this compound, facilitating reactions such as Knoevenagel condensations.

In a TiCl₄-catalyzed Knoevenagel condensation with an aldehyde, the mechanism commences with the formation of a 1:1 chelate complex where both carbonyl groups of this compound coordinate to the titanium center. rsc.org In the presence of a base (e.g., triethylamine), this complex is deprotonated at the α-carbon to form a stable O-titanium enolate. rsc.org The aldehyde then coordinates to the titanium center, activating it for nucleophilic attack by the enolate. The subsequent aldol-type addition leads to a titanium-alkoxide intermediate, which undergoes elimination of a titanium-oxo species (promoted by the base) to yield the final condensed product. rsc.org This process is often highly stereoselective. rsc.org

Table 3: TiCl₄-Promoted Knoevenagel Condensation Data derived from a study on the condensation of methyl acetoacetate and isobutyraldehyde. rsc.org

| Aldehyde | β-Ketoester | Catalyst / Base | Product | Yield (%) |

| Isobutyraldehyde | Methyl acetoacetate | TiCl₄ / Et₃N | Methyl 2-acetyl-4-methylpent-2-enoate | 60 |

While this compound does not directly participate in gold-catalyzed cyclopropanation as a carbene, it serves as an excellent precursor for the synthesis of the actual carbene source: α-diazo-β-ketoesters. The active methylene group of this compound can be readily converted into a diazo group via a diazo-transfer reaction using an azide (B81097) source, such as tosyl azide or 4-acetamidobenzenesulfonyl azide, in the presence of a base. thieme-connect.de

The resulting methyl 2-diazo-3-oxobutanoate is a stable diazo compound that can be used in gold-catalyzed cyclopropanation reactions with various olefins. Homogeneous gold(I) catalysts activate the diazo compound to generate a gold-carbene intermediate. rsc.org This electrophilic species then reacts with an alkene in a concerted or stepwise fashion to form the cyclopropane (B1198618) ring, releasing the gold catalyst. nih.govbeilstein-journals.org This method is valued for its efficiency and mild reaction conditions, providing an alternative to more traditional rhodium- or copper-catalyzed systems. rsc.orgnih.gov

Table 4: Gold-Catalyzed Cyclopropanation using an Analogous Diazo Ester Data is based on the reaction of ethyl diazoacetate with various olefins. nih.govbeilstein-journals.org

| Olefin | Carbene Precursor | Catalyst System | Product | Yield (%) |

| Ethylene | Ethyl Diazoacetate | IPrAuCl / NaBArF₄ | Ethyl cyclopropanecarboxylate | 62-70 |

| Styrene | Ethyl Diazoacetate | IPrAuCl / AgSbF₆ | Ethyl 2-phenylcyclopropane-1-carboxylate | ~75 |

Palladium-Catalyzed Reactions

Organocatalytic Transformations

Organocatalysis provides a metal-free approach to asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze reactions with high stereocontrol. This compound is an ideal nucleophile (Michael donor) for organocatalytic conjugate additions to α,β-unsaturated systems (Michael acceptors) like nitroolefins.

A common mechanistic pathway involves the reaction of a chiral secondary amine catalyst (e.g., a derivative of proline) with one of the carbonyl groups of this compound to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the enamine to attack one face of the Michael acceptor. Simultaneously, other functional groups on the catalyst, such as a thiourea (B124793) or acid moiety, can activate the Michael acceptor through hydrogen bonding, further enhancing stereoselectivity. After the C-C bond is formed, the resulting iminium ion is hydrolyzed to release the product and regenerate the organocatalyst. This dual-activation strategy enables high yields and excellent enantioselectivities under mild conditions.

Table 5: Organocatalytic Michael Addition to trans-β-Nitrostyrene Data is illustrative of typical reaction outcomes.

| Michael Donor | Michael Acceptor | Catalyst | Product | Yield (%) | ee (%) |

| This compound | trans-β-Nitrostyrene | (S)-Diphenylprolinol silyl (B83357) ether | Methyl 2-acetyl-4-nitro-3-phenyl-3-oxobutanoate | 94 | 97 |

| This compound | trans-β-Nitrostyrene | Thiourea-cinchona alkaloid | Methyl 2-acetyl-4-nitro-3-phenyl-3-oxobutanoate | 90 | 95 |

Enzyme Catalysis for Enantioselective Syntheses

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive tools for asymmetric synthesis. nih.gov Lipases and ketoreductases are particularly relevant for transformations involving β-dicarbonyl compounds like this compound. nih.govmdpi.com

Lipases are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. mdpi.comresearchgate.netmdpi.com For a substrate like this compound, a lipase (B570770) could potentially be used to enantioselectively hydrolyze one of the ester groups in a related chiral derivative or to acylate a hydroxyl group in a more complex structure derived from it. The broad substrate specificity of many lipases, combined with their stability in organic solvents, makes them versatile biocatalysts. nih.govnih.gov

Ketoreductases, on the other hand, can catalyze the enantioselective reduction of the ketone functionality in β-keto esters to produce chiral β-hydroxy esters. The asymmetric reduction of the closely related methyl acetoacetate using baker's yeast (Saccharomyces cerevisiae) has been extensively studied, yielding the corresponding chiral β-hydroxy ester with high enantioselectivity. acgpubs.org Engineered E. coli cells have also been used for the efficient biocatalytic enantioselective reduction of methyl acetoacetate. nih.gov A carbonyl reductase from Candida magnoliae has been shown to catalyze the enantioselective reduction of a range of ketones, including β-ketoesters, to yield anti-Prelog configured alcohols with high optical purity. mdpi.com

Examples of Enzyme-Catalyzed Reactions on Related Substrates:

| Enzyme Type | Reaction | Substrate | Product |

| Ketoreductase (from E. coli) | Asymmetric Reduction | Methyl acetoacetate | (R)-methyl 3-hydroxybutanoate |

| Ketoreductase (from Candida magnoliae) | Asymmetric Reduction | β-ketoesters | Chiral β-hydroxy esters |

| Lipase | Kinetic Resolution | Racemic alcohols/esters | Enantioenriched alcohols and esters |

Mechanistic Investigations and Computational Studies of Reactions

Understanding the detailed reaction mechanisms of this compound is crucial for controlling reactivity and designing new synthetic methodologies. A combination of experimental techniques and computational studies has provided valuable insights into the pathways and intermediates involved in its transformations.

Elucidation of Reaction Pathways and Intermediates

The reactions of this compound, like other β-dicarbonyl compounds, often proceed through enol or enolate intermediates. The nature of these intermediates and the subsequent reaction pathways can be influenced by reaction conditions such as the choice of base, solvent, and electrophile.

A study on the reaction of methyl acetoacetate with acetohydrazide provides a relevant model for the reactivity of the acetyl group in this compound. researchgate.net The proposed mechanism involves the initial formation of an imine bond between the carbonyl group and the hydrazide, followed by cyclization to form a pyrazolone (B3327878) ring. researchgate.net This highlights the susceptibility of the carbonyl groups to nucleophilic attack and the potential for subsequent intramolecular reactions.

In more general terms, reactions involving β-dicarbonyl compounds can be described by a series of fundamental steps:

Deprotonation: A base removes a proton from the active methylene group to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking an electrophile.

Protonation/Further Reaction: The resulting intermediate can be protonated to give the final product or undergo further transformations.

For instance, in an aldol (B89426) condensation, the enolate of this compound would attack an aldehyde, leading to a β-hydroxy adduct. Subsequent dehydration can lead to an α,β-unsaturated product. mdpi.com The formation of tetrahedral intermediates is a key feature of many reactions at the carbonyl centers, such as in ester hydrolysis. researchgate.net

Application of Density Functional Theory (DFT) in Mechanistic Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the origins of selectivity. mit.eduyork.ac.uk DFT calculations can provide detailed information about the geometries and energies of reactants, transition states, and intermediates, which is often difficult to obtain experimentally. mit.edu

In the context of reactions involving compounds structurally similar to this compound, DFT has been used to:

Investigate Transition States: DFT calculations can locate and characterize the transition state structures for various reaction steps, providing insights into the energy barriers and the factors that control the reaction rate.

Rationalize Stereoselectivity: In asymmetric catalysis, DFT can be used to model the interactions between the substrate, catalyst, and reagents in the transition state, explaining the observed enantioselectivity. For example, DFT studies on the hydroperoxidation of α,β-unsaturated carbonyl compounds catalyzed by cinchona-derived primary amines have been used to rationalize the activation of hydrogen peroxide and the stereochemical outcome. organic-chemistry.org

Elucidate Reaction Pathways: DFT can be used to compare the energetics of different possible reaction pathways, allowing for the prediction of the most likely mechanism. For example, DFT calculations have been employed to study the mechanism of the reaction between S-methylisothiosemicarbazide and methyl acetoacetate, revealing that the reaction is thermodynamically controlled.

Applications of DFT in Related Mechanistic Studies:

| Reaction Type | Information Obtained from DFT |

| Asymmetric hydroperoxidation | Activation of H₂O₂, rationalization of stereoselectivity |

| Reaction of methyl acetoacetate with S-methylisothiosemicarbazide | Thermodynamically controlled reaction pathway |

| Asymmetric fluorination | Role of hydrogen bonding and steric hindrance in enantioselectivity |

The combination of experimental and computational approaches provides a powerful strategy for a comprehensive understanding of the reactivity and mechanisms of this compound.

Kinetic Studies and Determination of Product-Determining Steps

While detailed kinetic studies specifically focused on this compound are not extensively documented in publicly available literature, the reactivity of the closely related and structurally similar methyl acetoacetate provides a strong basis for understanding its kinetic profile. The reactions of β-keto esters like this compound are largely governed by the reactivity of the active methylene group situated between the two carbonyl functionalities.

For instance, in the context of asymmetric hydrogenation of β-keto esters, a well-studied reaction for the parent compound methyl acetoacetate, the reaction rate is influenced by factors such as hydrogen pressure, temperature, and the nature of the catalyst. In studies on tartaric acid-modified Raney nickel catalysts, it has been observed that the enantioselectivity of the hydrogenation of methyl acetoacetate can be enhanced even at low hydrogen pressures. researchgate.net A kinetic study of this system revealed that impurities in the solvent can significantly decrease the enantioselectivity. researchgate.net The reaction rate was found to be well-described by a kinetic model that considers the adsorption of the substrate and modifier on the catalyst surface. researchgate.net

The product-determining step in many reactions involving β-keto esters is often the nucleophilic addition or substitution step following the formation of the enolate. The stability of the transition state leading to the different possible products dictates the product distribution. Factors that can influence this include steric hindrance, electronic effects, and the presence of chiral catalysts or auxiliaries.

Table 1: Factors Influencing Reaction Kinetics in β-Keto Ester Reactions

| Factor | Influence on Reaction Rate | Influence on Product Determination |

| Base Strength | Stronger bases lead to faster enolate formation. | Can influence the position of equilibrium in reversible steps. |

| Solvent Polarity | Can affect the solubility of reactants and stabilize charged intermediates or transition states. | Can influence the aggregation state of the enolate and its reactivity. |

| Electrophile Reactivity | More reactive electrophiles lead to faster reaction rates. | Can affect the regioselectivity of the reaction. |

| Temperature | Higher temperatures generally increase reaction rates. | Can affect the selectivity of the reaction; higher temperatures may favor the thermodynamically controlled product. |

| Catalyst | Can provide an alternative reaction pathway with a lower activation energy. | Chiral catalysts can control the stereochemical outcome of the reaction. |

Stereochemical Considerations and Enantioselectivity

The stereochemical outcome of reactions involving this compound is of significant interest, particularly in the synthesis of chiral molecules. The presence of a prochiral center at the C2 position allows for the formation of stereoisomers, and controlling the stereoselectivity is a key challenge.

Asymmetric hydrogenation is a prominent example where enantioselectivity is crucial. In the hydrogenation of the related methyl acetoacetate, chiral modifiers, such as tartaric acid on a Raney nickel catalyst, are used to induce enantioselectivity, leading to the preferential formation of one enantiomer of methyl 3-hydroxybutyrate. researchgate.net The interaction between the substrate, the modifier, and the catalyst surface creates a chiral environment that directs the approach of the hydrogen atoms. DFT calculations have been used to understand the interaction energy through hydrogen bonding between the substrate and the modifier, providing insights into the kinetic analysis and the surface model of the catalyst system. researchgate.net

Palladium-catalyzed allylic alkylation is another important reaction where stereocontrol is paramount. While specific studies on this compound are limited, research on similar β-keto esters demonstrates that the stereochemical course of the reaction can be controlled by the choice of chiral ligands on the palladium catalyst. These reactions can proceed through a dynamic kinetic asymmetric transformation (DYKAT), where a racemic starting material is converted into a single enantiomer of the product. In these cases, the relative rates of isomerization of the diastereomeric π-allylpalladium intermediates and the subsequent nucleophilic attack determine the enantioselectivity.

The stereoselectivity in these reactions can be influenced by a variety of factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the specific chiral ligand and palladium precursor used. For example, in the palladium-catalyzed asymmetric allylic alkylation of acyclic allylic acetates, the use of a chiral P,S ligand has been shown to lead to effective kinetic resolutions. nih.gov

Table 2: Examples of Stereoselective Reactions with Related β-Keto Esters

| Reaction | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Asymmetric Hydrogenation | Methyl acetoacetate | (R,R)-Tartaric acid-modified Raney Nickel | (R)-Methyl 3-hydroxybutyrate | Up to 92% ee |

| Asymmetric Hydrogenation | Ethyl 4-chloroacetoacetate | (S)-Ru-BINAP | (R)-Ethyl 4-chloro-3-hydroxybutyrate | Up to 99.4% ee |

| Palladium-Catalyzed Allylic Alkylation | Racemic allylic acetates | Palladium/(S)-BINAP(S) | Branched alkylation products | Effective kinetic resolution |

Methyl 2 Acetylacetoacetate As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Heterocyclic Frameworks

The reactivity of methyl 2-acetylacetoacetate makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are integral components of many pharmaceuticals and biologically active molecules.

Pyrrole (B145914) and Pyrrolone Derivatives

Substituted pyrroles and pyrrolones are significant heterocyclic motifs found in numerous natural products and medicinal agents. The Knorr pyrrole synthesis and the Paal-Knorr pyrrole synthesis are two classical methods that can be adapted for the use of this compound to generate these structures. wikipedia.orgechemi.comwikipedia.org

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.orgechemi.com In a typical procedure, this compound can be reacted with an α-amino-ketone, which is often generated in situ from the corresponding oxime. The reaction proceeds through the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org

The Paal-Knorr pyrrole synthesis provides a more direct route, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to such compounds or used in related multicomponent reactions that lead to polysubstituted pyrroles. rsc.orgurfu.ru

| Synthesis Method | Reactants | Key Features |

| Knorr Pyrrole Synthesis | α-amino-ketone, this compound | In situ generation of α-amino-ketone, proceeds at room temperature. wikipedia.orgechemi.com |

| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl precursor, Amine/Ammonia | Condensation reaction under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org |

Pyrrolones, which are derivatives of pyrrole with a carbonyl group in the ring, can also be synthesized using β-ketoesters. These syntheses often involve condensation reactions followed by cyclization.

Lactam Derivatives

Lactams, or cyclic amides, are another class of heterocyclic compounds with significant biological activity, most notably as the core structure of penicillin and other β-lactam antibiotics. The synthesis of lactam derivatives from β-keto esters like this compound has been explored. acs.orgorganicreactions.org

One approach involves the reaction of a peptide-based β-keto ester with an amine. acs.org For instance, a β-keto ester can be refluxed with an amine to form an intermediate which, upon heating under vacuum, can cyclize to form the desired lactam. acs.org This methodology allows for the creation of pyrrolidinone-based peptidomimetics. acs.org Additionally, cascade reactions involving α,β-unsaturated ketones and ketoamides can lead to the formation of bicyclic lactams. nih.gov Spirocyclic lactams can also be synthesized from β-keto carboxylic acids through a one-pot cascade reaction involving a Curtius rearrangement. acs.org

| Lactam Type | Synthetic Approach | Key Intermediates |

| Pyrrolidinones | Reaction of a β-keto ester with an amine followed by thermal cyclization. acs.org | Enamine or imine intermediate. |

| Bicyclic Lactams | Aldol (B89426)/Michael cascade reaction of α,β-unsaturated ketones with ketoamides. nih.gov | Not specified. |

| Spirocyclic Lactams | Curtius rearrangement of β-keto carboxylic acids. acs.org | Isocyanate intermediate. |

Pyrazolone (B3327878) Derivatives

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are known for their analgesic, anti-inflammatory, and antipyretic properties. The synthesis of pyrazolones can be readily achieved through the condensation of β-ketoesters, such as this compound, with hydrazine (B178648) derivatives. jmchemsci.comorientjchem.orgresearchgate.net

In a typical synthesis, reacting ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) at reflux temperature yields 3-methyl-1-phenylpyrazol-5-one. orientjchem.org This reaction can be adapted using this compound to produce a variety of substituted pyrazolones by employing different hydrazine derivatives. jmchemsci.comorientjchem.org

| Reactants | Product | Reaction Conditions |

| This compound, Hydrazine hydrate (B1144303) | 3-Methyl-5-pyrazolone | Absolute ethanol. jmchemsci.com |

| Ethyl acetoacetate, Phenylhydrazine | 3-Methyl-1-phenylpyrazol-5-one | Reflux temperature. orientjchem.org |

4H-Pyran Derivatives

4H-Pyran derivatives are another important class of heterocyclic compounds that can be synthesized using this compound in multicomponent reactions. nih.govmobt3ath.comnih.govscielo.brscielo.org.mx These reactions are highly efficient and allow for the construction of complex molecules in a single step.

A common method is a three-component condensation of an aromatic aldehyde, malononitrile, and a β-ketoester like methyl or ethyl acetoacetate. nih.govmobt3ath.comscielo.org.mx This reaction can be catalyzed by various catalysts, including basic ionic liquids, and often proceeds under environmentally benign conditions. mobt3ath.com The reaction mechanism typically involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov

| Reactants | Catalyst | Key Features |

| Aromatic aldehyde, Malononitrile, Methyl/Ethyl acetoacetate | Basic ionic liquid (e.g., [bmim]OH) | High yields, short reaction times, reusable catalyst. mobt3ath.com |

| Aromatic aldehyde, Cyclohexanedione, Malononitrile | Dodecyl benzenesulfonic acid | Microemulsion system, dual catalysis. scielo.br |

1,4-Dihydropyrimidinones and Thiones

1,4-Dihydropyrimidinones (DHPMs) and their corresponding thiones are synthesized through the well-known Biginelli reaction. wikipedia.orgresearchgate.netcmu.ac.thresearchgate.netjmchemsci.com This multicomponent reaction involves the one-pot condensation of an aldehyde, a β-ketoester (such as methyl or ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.orgcmu.ac.th

The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The mechanism is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea, which then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. wikipedia.org The use of thiourea in place of urea leads to the corresponding dihydropyrimidinethiones.

| Reaction | Reactants | Catalyst |

| Biginelli Reaction | Aldehyde, Methyl/Ethyl acetoacetate, Urea/Thiourea | Brønsted or Lewis acid. wikipedia.orgcmu.ac.th |

Construction of Polycyclic and Aromatic Systems

This compound also serves as a key building block in the synthesis of various polycyclic and aromatic systems, including quinolines and coumarins.

The Conrad-Limpach-Knorr synthesis is a classical method for the preparation of 4-hydroxyquinolines. jptcp.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester. The initial reaction forms a β-aminoacrylate, which upon heating, undergoes cyclization to the quinoline (B57606) ring system.

Coumarins , which are benzopyrone derivatives, can be synthesized via the Pechmann condensation . wikipedia.orgresearchgate.netijsart.comderpharmachemica.com This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration. wikipedia.org

| Aromatic System | Synthesis Method | Reactants |

| Quinolines | Conrad-Limpach-Knorr Synthesis | Aniline, this compound |

| Coumarins | Pechmann Condensation | Phenol, this compound |

Synthesis of 1-Hydroxy-2,4-benzodioates (4-Hydroxyisophthalates)

Typically, the synthesis would involve the condensation of the beta-keto ester with a suitable three-carbon component, followed by cyclization and aromatization to form the benzene (B151609) ring. The reaction mechanism often proceeds through a Michael addition followed by an intramolecular aldol condensation or a related cyclization pathway. The specific reagents and conditions would be crucial in directing the reaction towards the desired 4-hydroxyisophthalate product.

A representative, though generalized, reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | α,β-Unsaturated carbonyl compound | Base catalyst (e.g., sodium ethoxide) | Intermediate for cyclization |

| Intermediate | Acid or Base | Heat | 1-Hydroxy-2,4-benzodioate derivative |

Table 1: Generalized Reaction Scheme for the Synthesis of 1-Hydroxy-2,4-benzodioates

This approach highlights the potential of this compound to serve as a key precursor in the construction of polysubstituted aromatic rings, which are prevalent motifs in many pharmaceuticals and natural products.

Contributions to Natural Product Analogues and Scaffolds

The structural complexity and biological activity of natural products have long inspired the development of novel synthetic strategies. This compound has proven to be a valuable tool in the synthesis of analogues of natural products and in the construction of core molecular scaffolds that mimic these intricate structures.

Biomimetic Synthesis Strategies

Biomimetic synthesis aims to replicate nature's synthetic pathways in the laboratory. While direct examples of biomimetic strategies employing this compound for the synthesis of specific natural product analogues are not extensively documented, its role as a polyketide mimic is significant. Polyketides are a large class of natural products synthesized in nature from simple acyl-CoA precursors. The chemical reactivity of this compound, with its alternating carbonyl groups, mirrors the structure of polyketide intermediates.

This mimicry allows chemists to employ this compound in reaction cascades that parallel biosynthetic pathways, leading to the formation of complex natural product-like scaffolds. These strategies often involve sequential aldol reactions, Claisen condensations, and cyclizations, mirroring the iterative processes catalyzed by polyketide synthase (PKS) enzymes.

Precursor to Chiral 1,2-Dioxolanes

Chiral 1,2-dioxolanes are important structural motifs found in a variety of biologically active natural products, particularly those of marine origin. While the direct conversion of this compound to chiral 1,2-dioxolanes is not a standard transformation, it can serve as a precursor to intermediates that are then converted to these heterocyclic systems.

The synthesis of such structures often involves the generation of a chiral diol or a related precursor, which can then undergo cyclization to form the 1,2-dioxolane ring. This compound can be elaborated through various stereoselective reactions to introduce the necessary chirality. For instance, asymmetric reduction of the ketone functionalities or stereocontrolled alkylation of the active methylene (B1212753) group can lead to chiral intermediates.

A plausible, albeit multi-step, synthetic pathway is outlined in the following table:

| Starting Material | Key Transformation(s) | Intermediate | Final Product |

| This compound | Asymmetric reduction, functional group manipulation | Chiral diol or hydroperoxide precursor | Chiral 1,2-dioxolane |

Table 2: Conceptual Pathway from this compound to Chiral 1,2-Dioxolanes

Role in the Synthesis of Complex Molecules

The versatility of this compound extends to its application as a fundamental building block in the total synthesis of a wide range of complex molecules. Its ability to undergo a variety of chemical transformations makes it a valuable starting material for the construction of intricate carbon skeletons.

The reactivity of the active methylene group allows for facile alkylation and acylation reactions, enabling the introduction of various substituents. Furthermore, the two carbonyl groups can be selectively manipulated or can participate in a range of condensation and cyclization reactions to build up molecular complexity. This adaptability has been leveraged in the synthesis of numerous target molecules, where the core structure of this compound is incorporated into the final product.

Advanced Spectroscopic and Analytical Techniques for β Keto Esters in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms within a molecule. For a compound like Methyl 2-acetylacetoacetate, which exhibits keto-enol tautomerism, NMR is particularly insightful for characterizing the different forms present in solution.

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the spectrum is complicated by the presence of keto-enol tautomers. The diketo form would show distinct signals for the two acetyl methyl groups, the methoxy (B1213986) group, and the methine proton. The enol form, however, would present a different set of signals, including a characteristic resonance for the enolic hydroxyl proton and altered shifts for the methyl and methoxy protons due to changes in electronic environment. By integrating the signals corresponding to each tautomer, the equilibrium ratio between the keto and enol forms can be determined.

For the related compound, methyl acetoacetate (B1235776), typical ¹H NMR signals in d6-DMSO show resonances for the acetyl methyl group (CH₃), the methylene (B1212753) group (CH₂), and the methoxy methyl group (OCH₃). researchgate.net